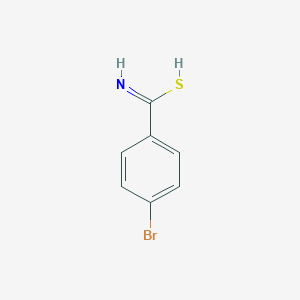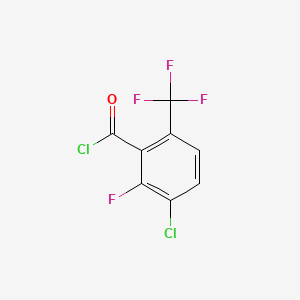
6-chloro-2-fluoro-1H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-fluoro-1H-purine is an organic compound belonging to the class of purines and purine derivatives. These compounds are aromatic heterocyclic molecules containing a purine moiety, which is formed by a pyrimidine ring fused to an imidazole ring . This compound is notable for its applications in various fields, including medicinal chemistry and chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-fluoro-1H-purine typically involves the Balz-Schiemann reaction. This process starts with the diazotization of 2-aminopurine, followed by fluorodediazoniation in aqueous fluoroboric acid . The yields of this reaction can be improved by protecting the purine N-9 position, simplifying purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of Buchwald palladium-catalyzed conditions has been reported for the selective reaction of the 6-chloro substituent with alkyl and aryl amides . This method involves the use of palladium catalysts, xantphos, and cesium carbonate at elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-fluoro-1H-purine undergoes various chemical reactions, including nucleophilic substitution and amination. The 6-chloro substituent can be selectively displaced by nucleophiles such as alkyl and aryl amides under palladium-catalyzed conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl and aryl amides, palladium catalysts, xantphos, cesium carbonate, 100°C.
Amination: Amine displacement of the 2-fluoro group can follow the nucleophilic substitution reaction.
Major Products: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry and chemical biology studies .
Aplicaciones Científicas De Investigación
6-Chloro-2-fluoro-1H-purine is widely used as a heterocyclic building block in the synthesis of purine nucleosides. These nucleosides have shown inhibitory activity against cyclin-dependent kinases (CDKs) and are active against HIV-1 and hepatitis B virus (HBV) in vitro . Additionally, fluorinated purines, including this compound, are valuable tools in biomedical research for in vivo imaging by positron emission tomography (PET) .
Mecanismo De Acción
Comparación Con Compuestos Similares
- 2-Fluoropurine
- 6-Chloropurine
- 2,6-Difluoropurine
Comparison: 6-Chloro-2-fluoro-1H-purine is unique due to the presence of both chloro and fluoro substituents on the purine ring. This dual substitution can confer advantageous changes to the compound’s physicochemical, metabolic, and biological properties . Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activities, making it a valuable compound in medicinal chemistry and chemical biology .
Propiedades
IUPAC Name |
6-chloro-2-fluoro-1H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRIYCIDCQDGQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[amino(sulfanyl)methylidene]amino]benzoic acid](/img/structure/B7723718.png)
![4-[[amino(sulfanyl)methylidene]amino]benzoic acid](/img/structure/B7723719.png)









![1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B7723796.png)
